molecular formula C22H18N2O2S B303063 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide

Cat. No. B303063
M. Wt: 374.5 g/mol
InChI Key: AVPJJXROVPSNBA-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide, also known as MBSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBSA is a benzoxazole derivative and has been synthesized using various methods.

Scientific Research Applications

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential use as a polymer stabilizer. In analytical chemistry, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential use as a reagent for the determination of metal ions.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide is not fully understood. However, it has been reported that N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting the cell cycle. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has also been reported to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide inhibits the proliferation of cancer cells and induces apoptosis. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has also been reported to inhibit the activity of metalloproteinases. In vivo studies have shown that N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has antitumor activity in animal models. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has also been reported to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has several advantages for lab experiments. It is readily synthesized using simple methods and is stable under normal laboratory conditions. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide is also relatively inexpensive compared to other compounds used in scientific research. However, N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide is also not very selective, which can make it difficult to study specific biological processes.

Future Directions

There are several future directions for the study of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the structure of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide to improve its potency and selectivity. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Studies could focus on optimizing the structure of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide to improve its sensitivity and selectivity. Additionally, studies could investigate the potential of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide as a polymer stabilizer and reagent for the determination of metal ions.

Synthesis Methods

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with 2-methylphenyl isocyanate, followed by the reaction with 2-chloro-N-(phenylsulfonyl)acetamide. Another method involves the reaction of 2-aminobenzoic acid with 2-methylphenyl isocyanate, followed by the reaction with 2-mercaptobenzoic acid. Both methods have been reported in the literature and yield N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide in good yields.

properties

Product Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-7-5-6-10-18(15)22-24-19-13-16(11-12-20(19)26-22)23-21(25)14-27-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,23,25)

InChI Key

AVPJJXROVPSNBA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CSC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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